LogP Comparison: Chlorine vs. Bromine Substituted Pyridinemethanols
The lipophilicity, as measured by computed logP (XLogP3), is a critical factor in drug design affecting membrane permeability and solubility. (3,5-Dichloropyridin-2-yl)methanol exhibits an XLogP3 of 1.3 [1]. In comparison, its direct brominated analog, (3,5-dibromopyridin-2-yl)methanol, has a higher XLogP3 of 1.4 [2]. This quantifiable difference of Δ0.1 indicates slightly greater lipophilicity for the brominated analog.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | (3,5-Dibromopyridin-2-yl)methanol: XLogP3 = 1.4 |
| Quantified Difference | Δ0.1 (higher for bromo analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This logP difference quantifies a variance in lipophilicity that may influence a molecule's permeability and distribution profile, making the dichloro derivative a less lipophilic alternative for specific SAR campaigns.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750383, (3,5-Dichloro-pyridin-2-yl)-methanol. Retrieved April 17, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/17750383 View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700823, (3,5-Dibromopyridin-2-yl)methanol. Retrieved April 17, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/1227601-36-6 View Source
